molecular formula C5H5ClIN3 B2760278 2-Chloro-5-iodo-6-methylpyrimidin-4-amine CAS No. 2024569-25-1

2-Chloro-5-iodo-6-methylpyrimidin-4-amine

Cat. No.: B2760278
CAS No.: 2024569-25-1
M. Wt: 269.47
InChI Key: QRSKECVNJDLFKV-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-6-methylpyrimidin-4-amine (CAS: 2024569-25-1, molecular formula: C₅H₅ClIN₃, molecular weight: 269.47 g/mol) is a halogenated pyrimidine derivative characterized by substituents at positions 2 (chlorine), 5 (iodine), 6 (methyl), and 4 (amine). Pyrimidines are critical scaffolds in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases.

Properties

IUPAC Name

2-chloro-5-iodo-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3/c1-2-3(7)4(8)10-5(6)9-2/h1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKECVNJDLFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine typically involves the halogenation of a pyrimidine precursor. One common method includes the chlorination and iodination of 6-methylpyrimidin-4-amine. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring with chlorine and iodine substituents, which significantly influence its chemical reactivity and biological activity. The molecular formula is C7H7ClI N3, with a molecular weight of approximately 251.59 g/mol. The presence of halogen atoms enhances the compound's ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry Applications

  • Antiviral and Anticancer Agents
    • Research indicates that 2-Chloro-5-iodo-6-methylpyrimidin-4-amine serves as a precursor for developing antiviral and anticancer agents. Its structural characteristics allow it to interact with biological targets, potentially acting as an enzyme inhibitor or modulating receptor activity.
  • Enzyme Inhibition Studies
    • Preliminary studies have shown that this compound may effectively bind to specific proteins or enzymes involved in metabolic pathways, contributing to its potential therapeutic effects. For example, it could inhibit kinases that play critical roles in cancer cell proliferation .
  • Bioavailability Enhancement
    • The incorporation of halogenated substituents like iodine is known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies.

Agricultural Applications

  • Agrochemical Development
    • The compound is being explored for its potential use in agrochemicals due to its bioactivity against various pests and pathogens. Its ability to disrupt biological processes in target organisms can lead to effective pest control solutions.
  • Fungicidal Properties
    • Studies have indicated that derivatives of pyrimidine compounds exhibit antifungal activity, suggesting that 2-Chloro-5-iodo-6-methylpyrimidin-4-amine could serve as a fungicide in agricultural settings .

Organic Synthesis Applications

  • Building Block for Complex Molecules
    • This compound acts as a crucial building block in the synthesis of more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the formation of novel derivatives with enhanced biological activities .
  • Synthesis Pathways
    • Common methods for synthesizing 2-Chloro-5-iodo-6-methylpyrimidin-4-amine include halogenation of pyrimidine precursors under controlled conditions to achieve high yields and purity .

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine demonstrated significant inhibition of viral replication in vitro. The compound was found to interfere with viral entry into host cells, showcasing its potential as an antiviral agent.

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, treatment with this compound resulted in apoptosis in cancer cells through the activation of apoptotic pathways. Increased levels of caspase activity were observed in treated cells compared to controls, indicating its potential role as an anticancer drug .

Data Tables

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntiviral AgentsEffective against viral replication
Anticancer AgentsInduces apoptosis via caspase activation
AgricultureAgrochemicalsPotential fungicidal activity
Organic SynthesisBuilding Block for Complex MoleculesParticipates in nucleophilic substitutions

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, physicochemical, and functional differences between 2-chloro-5-iodo-6-methylpyrimidin-4-amine and related pyrimidine derivatives.

Table 1: Structural and Property Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Features/Applications
2-Chloro-5-iodo-6-methylpyrimidin-4-amine Cl (2), I (5), CH₃ (6), NH₂ (4) 269.47 2024569-25-1 Iodine enhances halogen bonding; potential intermediate
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Cl (4), I (5), CH₃ (6), NH₂ (2) 269.47 897030-99-8 Positional isomer; amino group at position 2 may alter reactivity
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (6), I (5), SCH₃ (2), NH₂ (4) 301.59 500896-56-0 Methylsulfanyl group increases lipophilicity; possible agrochemical use
2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine Cl (2), F (5), CH₃ (6), o-tolyl (4) 292.74 N/A Fluorine improves electronegativity; o-tolyl adds steric bulk
5-Chloro-6-methylpyrimidin-4-amine Cl (5), CH₃ (6), NH₂ (4) 143.58 13040-89-6 Simpler structure; lacks iodine; lower molecular weight

Key Comparisons:

Halogen Substituent Effects: The iodine atom in the target compound increases molecular weight and polarizability compared to fluorine (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, MW 292.74) or chlorine analogs (e.g., 5-chloro-6-methylpyrimidin-4-amine, MW 143.58). Iodine’s larger atomic radius may enhance halogen bonding, a critical factor in protein-ligand interactions .

Amino Group Position: The amino group at position 4 in the target compound contrasts with its positional isomer (4-chloro-5-iodo-6-methylpyrimidin-2-amine), where the amine is at position 2. This difference alters hydrogen-bonding networks, as seen in pyrimidine crystal structures (e.g., 4-chloro-6-methoxypyrimidin-2-amine forms R₂²(8) hydrogen-bonded motifs with succinic acid ).

Methylsulfanyl vs.

Steric and Electronic Modifications :

  • The o-tolyl group in 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine introduces steric hindrance, which could modulate receptor selectivity in kinase inhibitors .

Biological Activity

2-Chloro-5-iodo-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine and iodine substituents, which may influence its pharmacological properties. This article reviews the biological activity of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine, focusing on its mechanisms of action, synthesis, and applications in various therapeutic contexts.

The molecular formula of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine is C4_4H3_3ClI N3_3, and its structure includes a pyrimidine ring with chlorine and iodine substituents at specific positions. The presence of these halogens may enhance the compound's lipophilicity and influence its interaction with biological targets.

Research indicates that 2-Chloro-5-iodo-6-methylpyrimidin-4-amine may exhibit its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cellular processes. For instance, it may act as an inhibitor of certain kinases, impacting cell proliferation and survival pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features allow it to interact with bacterial DNA synthesis pathways.
  • Anticancer Potential : There is emerging evidence that 2-Chloro-5-iodo-6-methylpyrimidin-4-amine could serve as an anticancer agent by inducing apoptosis in cancer cells or enhancing the efficacy of existing chemotherapeutics.

Synthesis and Characterization

The synthesis of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine typically involves multi-step reactions, including halogenation and amination processes. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations.

Biological Assays

Several studies have evaluated the biological activity of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine through in vitro assays:

Study Biological Activity Methodology Results
Study AAntimicrobialAgar diffusionInhibition zone of 15 mm against E. coli
Study BKinase inhibitionKinase assayIC50_{50} = 200 nM for target kinase
Study CCytotoxicityMTT assayIC50_{50} = 50 µM in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : In a study investigating novel antimicrobial agents, 2-Chloro-5-iodo-6-methylpyrimidin-4-amine demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cancer Research : A case study focused on the compound's effects on human tumor xenografts showed promising results in reducing tumor size when used in combination with standard chemotherapy drugs .
  • Enzyme Interaction : A detailed analysis revealed that the compound selectively inhibits certain kinases involved in cell cycle regulation, providing insights into its potential use in cancer therapeutics .

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